molecular formula C11H16N2O7S2 B047984 Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]- CAS No. 121315-20-6

Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-

Cat. No.: B047984
CAS No.: 121315-20-6
M. Wt: 352.4 g/mol
InChI Key: VDSCZRDDLKLPIT-UHFFFAOYSA-N
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Description

The compound Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]- (CAS: 121315-20-6) is a sulfonated benzamide derivative with the molecular formula C₁₁H₁₆N₂O₇S₂ and a molecular weight of 352.38 g/mol . Its structure features a 3-aminobenzamide core linked to a sulfonylethyl group, which is further substituted with a sulfooxyethyl moiety. Key physicochemical properties include a density of 1.548 g/cm³ and a calculated acid dissociation constant (pKa) of -3.85, indicating strong acidity due to the sulfonic acid group .

Properties

IUPAC Name

2-[2-[(3-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2O7S2/c12-10-3-1-2-9(8-10)11(14)13-4-6-21(15,16)7-5-20-22(17,18)19/h1-3,8H,4-7,12H2,(H,13,14)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSCZRDDLKLPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NCCS(=O)(=O)CCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073088
Record name Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-
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Molecular Weight

352.4 g/mol
Source PubChem
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CAS No.

121315-20-6
Record name 3-Amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]benzamide
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Record name Benzamide, 3-amino-N-(2-((2-(sulfooxy)ethyl)sulfonyl)ethyl)-
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Record name Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-
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Record name Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-
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Record name 2-({2-[(3-aminobenzoyl)amino]ethyl}sulfonyl)ethyl hydrogen sulfate
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Biological Activity

Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]- (CAS No. 121315-20-6), is a compound that has garnered interest due to its diverse biological activities and potential applications in various fields such as pharmacology and agriculture. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H16N2O7S2
  • Molecular Weight : 352.4 g/mol
  • IUPAC Name : 2-[2-[(3-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate
  • CAS Registry Number : 121315-20-6

Synthesis

The synthesis of benzamide derivatives often involves various chemical reactions, including esterification and substitution reactions. Studies have shown that modifications to the benzamide structure can enhance its biological activity, particularly against microbial pathogens and pests.

Antimicrobial Activity

Research has demonstrated that benzamide derivatives exhibit significant antimicrobial properties. For instance, a study evaluating a series of benzamide compounds found that certain derivatives showed potent activity against various fungal strains, including Botrytis cinereal and Fusarium graminearum. The following table summarizes the fungicidal activities of selected benzamides:

CompoundConcentration (mg/L)Inhibition Rate (%)
10a10084.4
10d10083.6
10e10083.3
Pyraclostrobin10081.4

These results indicate that modifications to the benzamide structure can lead to enhanced antifungal properties, making them suitable candidates for agricultural applications.

Larvicidal Activity

In addition to antifungal properties, benzamide derivatives have been investigated for their larvicidal activity against mosquito larvae. A study reported the death rates of mosquito larvae exposed to various concentrations of benzamide derivatives:

CompoundConcentration (mg/L)Death Rate (%)
Compound A10100
Compound B1040
Compound C1025

These findings suggest that certain benzamides could be developed into effective larvicides for vector control in public health.

Case Studies

  • Zebrafish Embryo Toxicity Study : A recent study assessed the toxicity of novel benzamide derivatives on zebrafish embryos, revealing that some compounds exhibited low toxicity levels (LC50 > 20 mg/L), indicating their potential safety for environmental applications .
  • Fungicidal Efficacy : Another investigation focused on the efficacy of benzamide derivatives against fungal pathogens affecting crops. The results indicated that several compounds displayed strong inhibitory effects, particularly against Botrytis cinereal, with EC50 values significantly lower than those of conventional fungicides .

The biological activity of benzamide derivatives can be attributed to their ability to interact with specific biological targets within microorganisms or pests. These interactions may involve:

  • Inhibition of Enzyme Activity : Many benzamides act as enzyme inhibitors, disrupting metabolic pathways essential for microbial growth.
  • Cell Membrane Disruption : Some compounds may compromise the integrity of cell membranes in pathogens, leading to cell lysis.

Scientific Research Applications

Biological Activities

Benzamide derivatives are known for their diverse biological activities, which include:

  • Anticancer Properties : Certain derivatives have been shown to inhibit tumor growth by acting on specific cellular pathways.
  • Analgesic Effects : The compound exhibits pain-relieving properties, making it a candidate for pain management therapies.
  • Antidepressant Activity : Some benzamide derivatives have been studied for their potential in treating depression by interacting with neurotransmitter systems.

Applications in Medicinal Chemistry

  • Pharmaceutical Development : Benzamide derivatives are used in the development of drugs targeting various conditions such as gastrointestinal disorders and psychiatric illnesses.
  • Biological Interaction Studies : Research has demonstrated that these compounds can act as antagonists at dopamine receptors, which is crucial for psychiatric treatment strategies.
  • Molecular Docking Studies : Techniques such as molecular docking have been employed to understand the binding affinities of benzamide derivatives to biological targets.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a specific benzamide derivative on breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that the compound could serve as a potential chemotherapeutic agent.

Case Study 2: Analgesic Properties

Research conducted on animal models demonstrated that benzamide derivatives exhibited substantial analgesic effects comparable to established pain relievers. This opens avenues for further development in pain management therapies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogous benzamide/sulfonamide derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes Reference ID
Target Compound (121315-20-6) C₁₁H₁₆N₂O₇S₂ 352.38 3-Aminobenzamide, sulfonylethyl, sulfooxyethyl High polarity, potential drug intermediate
4-Methyl-N-[2-(6-[[3-(trifluoromethyl)benzyl]thio]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide (872995-30-7) C₂₄H₂₁F₃N₆OS 514.52 Trifluoromethyl, triazolopyridazine, thioether Likely protease inhibitor or antiviral agent
2-[(3-Thienylmethyl)thio]-N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]benzamide (Not listed) C₂₁H₁₇FN₄OS₂ 432.51 Thiophene, cyano, fluoro, thioether Anticancer or antiplatelet applications
Metsulfuron-methyl (74223-64-6) C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine, methyl ester Herbicide targeting acetolactate synthase
Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]- (42986-22-1) C₈H₁₁NO₉S₃ 361.35 Aminobenzenesulfonic acid, sulfooxyethylsulfonyl HPLC analysis standard, high polarity

Preparation Methods

Thioether Formation

Reacting the free amine of the benzamide intermediate with 2-chloroethylsulfonyl chloride in tetrahydrofuran (THF) at −20°C forms a thioether linkage. Triethylamine (5 equiv) neutralizes HCl byproducts. After 12 hours, the mixture is filtered, and the solvent evaporated to yield N-(2-chloroethylsulfonylethyl)-3-aminobenzamide .

Oxidation to Sulfone

The thioether is oxidized to a sulfone using hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours. This step achieves >95% conversion, confirmed by thin-layer chromatography (TLC) with Rf = 0.45 (ethyl acetate/hexane, 1:1).

Sulfooxy Group Installation

The terminal sulfooxy group is introduced via sulfation of a hydroxyl intermediate. This requires:

Hydroxyl Group Generation

The chloro group in N-(2-chloroethylsulfonylethyl)-3-aminobenzamide is hydrolyzed to a hydroxyl group using aqueous sodium hydroxide (2M) at 80°C for 3 hours. The product, N-(2-hydroxyethylsulfonylethyl)-3-aminobenzamide , is isolated via extraction with dichloromethane and dried over magnesium sulfate.

Sulfation Reaction

The hydroxyl group is sulfated using sulfur trioxide-pyridine complex (2 equiv) in dimethylformamide (DMF) at 0°C. After 2 hours, the reaction is quenched with ice-water, and the product precipitated by adjusting the pH to 2–3 with hydrochloric acid. Filtration and washing with cold acetone yield Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]- with 70–75% purity, requiring further purification.

Protection-Deprotection Strategies

To prevent undesired side reactions during sulfonation and sulfation, protecting groups are critical:

StepProtecting GroupReagentDeprotection Method
Amine protectionBoc (tert-butoxycarbonyl)Di-tert-butyl dicarbonateTrifluoroacetic acid (TFA) in DCM
Hydroxyl protectionTBS (tert-butyldimethylsilyl)TBSCl, imidazoleTetrabutylammonium fluoride (TBAF)

For example, the 3-amino group in the benzamide core is Boc-protected before sulfonylation, then deprotected using TFA to restore reactivity for subsequent steps.

Industrial-Scale Optimization

Large-scale production employs green chemistry principles to enhance efficiency:

Solvent Selection

  • Toluene replaces THF for sulfonylation due to lower toxicity and higher boiling point (110°C vs. 66°C), enabling reflux without pressure equipment.

  • Ethyl acetate is preferred for extractions, offering favorable partition coefficients for intermediates.

Catalytic Enhancements

  • Lewis acid catalysts (e.g., ZrCl4 immobilized on diatomite) accelerate sulfation, reducing reaction time from 6 hours to 90 minutes.

  • Ultrasonic irradiation (40 kHz) improves mixing and heat transfer during sulfonation, boosting yields by 15%.

Crystallization Protocols

Final purification uses methanol/water (7:3) as the antisolvent. Gradual cooling from 60°C to 4°C over 12 hours yields crystals with >99% purity, as verified by HPLC.

Analytical Validation

Critical quality control measures include:

ParameterMethodSpecification
PurityHPLC (C18 column, 0.1% TFA in H2O/MeCN)≥98%
Sulfur contentElemental analysisTheoretical: 18.2%
Sulfate ester integrityIR spectroscopyPeaks at 1220 cm⁻¹ (S=O), 1050 cm⁻¹ (S-O)

For example, IR spectroscopy confirms the sulfooxy group via characteristic S-O stretching vibrations. High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 352.4 [M+H]+.

Challenges and Mitigation

  • Sulfate Hydrolysis : The sulfooxy group is prone to acidic/basic hydrolysis. Reactions are conducted under pH 5–7, and final products are stored at −20°C.

  • Sulfonamide Oxidation : Over-oxidation during sulfone formation is minimized by严格控制 H2O2 stoichiometry (1.1 equiv) and temperature.

  • Byproduct Formation : Silica gel chromatography (ethyl acetate/methanol, 9:1) removes residual sulfonic acid derivatives.

Comparative Methodologies

A comparative analysis of sulfation agents reveals:

ReagentYield (%)Purity (%)Cost (USD/g)
SO3-pyridine729512.50
Chlorosulfonic acid68908.20
Sulfamic acid55854.80

SO3-pyridine, despite higher cost, is optimal for large-scale synthesis due to consistent yields and minimal byproducts .

Q & A

Q. What are the critical considerations for synthesizing 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]benzamide, particularly regarding its sulfonate and sulfonyl groups?

The synthesis requires careful handling of sulfonate and sulfonyl functionalities due to their hygroscopic and reactive nature. A stepwise approach is recommended:

  • Sulfonation : Introduce the sulfooxy group early, using protecting groups (e.g., tert-butyl) to prevent undesired side reactions.
  • Coupling Reactions : Employ nucleophilic substitution or amidation to attach the sulfonated ethyl group to the benzamide core.
  • Purification : Use recrystallization (e.g., methanol or ethanol) to isolate the product, as described for structurally analogous sulfonamide derivatives .
  • Monitoring : Track reaction progress via TLC or HPLC to ensure intermediates are stable and reactive sites are preserved .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR (with DEPT-135) to confirm the benzamide backbone, sulfonate group position, and stereochemistry. For example, the sulfonate’s S=O stretches appear at ~1350–1200 cm⁻¹ in IR .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~350–400 g/mol) and fragmentation patterns .
  • Elemental Analysis : Validate purity and stoichiometry of C, H, N, and S atoms, especially given the sulfur-rich structure .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding sulfonate group reactivity during synthesis?

Conflicting yields or side products may arise from variable reaction conditions (pH, temperature, or catalysts). Methodological approaches include:

  • Kinetic Studies : Conduct time-resolved experiments under controlled temperatures (e.g., 25°C vs. 60°C) to identify optimal conditions.
  • In-Situ Monitoring : Use real-time IR or Raman spectroscopy to track sulfonate group stability during reactions .
  • Computational Modeling : Apply DFT calculations to predict reactivity of sulfonate intermediates under different solvents or catalysts .

Q. What experimental strategies are suitable for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Fluorometric Assays : Modify the benzamide core with fluorescent tags (e.g., dansyl chloride) to monitor binding events, as demonstrated for sulfonamide-based probes .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to quantify binding kinetics with proteins like carbonic anhydrase, a common sulfonamide target .
  • Molecular Docking : Use structural analogs (e.g., CAS 107294-87-1 ) to model interactions and guide mutagenesis studies on target binding sites.

Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?

  • Accelerated Stability Testing : Expose the compound to varied pH (2–9), temperatures (25–40°C), and light conditions. Monitor degradation via HPLC-MS to identify hydrolyzed or oxidized byproducts (e.g., cleavage of the sulfonate ester) .
  • Forced Degradation : Use radical initiators (e.g., H2O2) to simulate oxidative stress and characterize degradation products .
  • Long-Term Storage Analysis : Store samples at –20°C, 4°C, and room temperature with desiccants to evaluate hygroscopicity and shelf life .

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